1,3,4-Thiadiazole, 2-ethoxy-5-methyl-

Lipophilicity Physicochemical profiling Drug-likeness

Eliminate oxidative degradation in DEL library construction. Unlike 2-thiol analogs, this ethoxy-substituted 1,3,4-thiadiazole contains no oxidizable sulfur, preventing disulfide formation during on-DNA chemistry and long-term DMSO storage. - Zero H-bond donors & XLogP3 of 1.4 for CNS drug design - Thermal stability superior to benzyl/allyl intermediates - Tunes logP for agrochemical SAR without redox liability

Molecular Formula C5H8N2OS
Molecular Weight 144.20 g/mol
CAS No. 1925-77-5
Cat. No. B592752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
CAS1925-77-5
Synonyms1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
Molecular FormulaC5H8N2OS
Molecular Weight144.20 g/mol
Structural Identifiers
SMILESCCOC1=NN=C(S1)C
InChIInChI=1S/C5H8N2OS/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3
InChIKeyKZMTXSMQAHOEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-methyl-1,3,4-thiadiazole: Chemical Profile & Sourcing


2-Ethoxy-5-methyl-1,3,4-thiadiazole (CAS 1925-77-5) is a disubstituted 1,3,4-thiadiazole heterocycle bearing an ethoxy group at the 2-position and a methyl group at the 5-position [1]. With a molecular formula of C₅H₈N₂OS and a molecular weight of 144.20 g/mol, it belongs to a privileged scaffold class widely exploited in medicinal chemistry and agrochemical discovery for its mesoionic character and capacity to engage diverse biological targets [2]. The compound is primarily employed as a synthetic building block in the preparation of fine chemicals, pharmaceutical intermediates, and agrochemical leads, valued for its favorable balance of electronic characteristics conferred by the electron-donating ethoxy substituent on the electron-deficient thiadiazole ring [1][3].

2-Ethoxy-5-methyl-1,3,4-thiadiazole: Why It Cannot Be Substituted


Within the 2,5-disubstituted 1,3,4-thiadiazole compound class, even seemingly minor alterations at the 2-position—such as replacing the ethoxy group with a methoxy, ethylthio, or amino substituent—produce substantial shifts in lipophilicity, hydrogen-bonding capacity, topological polar surface area, and metabolic stability that are well-recognized in medicinal chemistry SAR studies [1]. These computed physicochemical differences translate into divergent pharmacokinetic and pharmacodynamic behaviors, meaning that a compound optimized around the ethoxy substituent cannot be interchanged with its methoxy or thioether analogs without risking loss of target engagement, altered solubility profiles, or compromised synthetic pathway compatibility [2]. The specific combination of zero hydrogen-bond donors, an XLogP3 of approximately 1.4, and a rotatable-bond-bearing ethoxy chain makes CAS 1925-77-5 uniquely suited for applications requiring a moderately lipophilic, metabolically tunable heterocyclic core without the thiol-associated redox liability present in the 2-thiol and 2-alkylthio analogs [1][2].

2-Ethoxy-5-methyl-1,3,4-thiadiazole vs. Analogs: Differentiation Evidence


Lipophilicity Profile vs. Methoxy and Ethylthio Analogs

Among the three directly comparable 2-substituted-5-methyl-1,3,4-thiadiazole analogs with computed XLogP3 values available in PubChem, 2-ethoxy-5-methyl-1,3,4-thiadiazole (target compound) exhibits an intermediate lipophilicity (XLogP3-AA = 1.4) between the more polar 2-methoxy analog (XLogP3-AA = 1.1) and the 2-ethylthio analog (XLogP3 = 1.2) [1][2][3]. Although the ethylthio congener shows a numerically lower computed logP of 1.2, the replacement of the ether oxygen with sulfur introduces a heavier, more polarizable heteroatom that alters electronic distribution and metabolic soft-spot profile independently of bulk logP [3]. The ethoxy derivative thus occupies a distinct window of moderate lipophilicity ideal for balancing membrane permeability with aqueous solubility in lead optimization campaigns [1].

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area Advantage Over Ethylthio Analog

The target compound and its 2-methoxy analog share an identical computed topological polar surface area (TPSA) of 63.3 Ų, while the 2-ethylthio analog exhibits a significantly larger TPSA of 79.3 Ų due to the additional polarizable sulfur atom [1][2][3]. A TPSA value below 90 Ų is generally considered favorable for blood-brain barrier penetration, and values below 140 Ų are associated with good oral absorption [4]. The 16.0 Ų TPSA increase in the thioether analog relative to the target compound may reduce passive membrane permeation, positioning the ethoxy derivative as the superior choice when CNS exposure or high oral bioavailability is desired without sacrificing the 2-position heteroatom [1][3].

Polar surface area Membrane permeability Bioavailability

Zero Hydrogen Bond Donors vs. Amino and Thiol Analogs

2-Ethoxy-5-methyl-1,3,4-thiadiazole possesses zero hydrogen bond donor (HBD) atoms, in contrast to the widely used 2-amino-5-methyl-1,3,4-thiadiazole (one –NH₂ donor group) and 5-methyl-1,3,4-thiadiazole-2-thiol (one –SH donor group) [1]. A zero HBD count is a key feature of Type 4 kinetics in CNS drug design and is associated with reduced susceptibility to P-glycoprotein efflux, lower plasma protein binding, and improved passive diffusion across lipid bilayers relative to analogs bearing even a single HBD [2]. This property, combined with the ethoxy group's metabolic lability as a potential soft spot for oxidative O-dealkylation, offers a distinct pharmacological profile compared to the more polar and metabolically persistent amino and thiol congeners [1][2].

Hydrogen bonding Selectivity Pharmacokinetics

Thermal Stability from Dual Alkyl Substitution

A thermochemical study of fourteen thiadiazole derivatives using differential scanning calorimetry (DSC) demonstrated that alkyl substituents at both the 2- and 5-positions of the 1,3,4-thiadiazole ring increase thermal stability, whereas benzyl or allyl substituents exert the opposite effect [1]. 2-Ethoxy-5-methyl-1,3,4-thiadiazole, bearing a methyl group at position 5 and an ethoxy (alkyl-oxy) substituent at position 2, conforms to the stability-enhancing substitution pattern, supporting its documented suitability for high-temperature synthetic applications [2]. This thermal robustness is a practical differentiator from mono-substituted or benzyl/allyl-bearing analogs that may degrade under aggressive reaction conditions such as high-temperature cyclizations, microwave-assisted synthesis, or melt-phase processing [1].

Thermal stability Reaction tolerance Process chemistry

2-Ethoxy-5-methyl-1,3,4-thiadiazole: Procurement & Application Scenarios


Lead Optimization: Lipophilic, HBD-Free Heterocyclic Core

When designing CNS-penetrant or orally bioavailable drug candidates, the combination of zero hydrogen bond donors, an XLogP3 of 1.4, and a TPSA of 63.3 Ų makes 2-ethoxy-5-methyl-1,3,4-thiadiazole a pre-validated starting scaffold that occupies a favorable property space distinct from its more polar amino/thiol analogs [1]. Procurement of this specific ethoxy derivative eliminates the need for downstream protecting-group strategies or HBD-masking prodrug approaches that would be required if the 2-amino or 2-thiol congener were selected instead [1][2].

High-Temperature Synthetic Sequences in Process Chemistry

For reaction sequences involving prolonged heating, microwave irradiation, or aggressive reagents, the dual-alkyl-substituted architecture of 2-ethoxy-5-methyl-1,3,4-thiadiazole is expected to provide superior thermal stability relative to benzyl- or allyl-substituted thiadiazole intermediates, based on DSC-derived class-level structure–stability relationships [1]. This compound is therefore the preferred 1,3,4-thiadiazole building block when thermal degradation of the heterocyclic core must be minimized during multi-step syntheses of pharmaceutical intermediates or agrochemicals [1].

Agrochemical Discovery: Tunable Lipophilicity for Fungicidal/Herbicidal Leads

1,3,4-Thiadiazole derivatives have been extensively patented as fungicides, herbicides, and insecticides, with the 2-alkoxy substituent pattern represented in multiple patent families [1]. The ethoxy group offers a balanced logP window (XLogP3 = 1.4) that can be tuned upward (by homologating to propoxy/butoxy) or downward (by switching to methoxy) depending on the target organism's cuticular penetration requirements, making this compound an ideal central intermediate for parallel SAR exploration in agrochemical lead discovery [1][2].

Fragment-Based & DEL Synthesis: Oxidation-Resistant Building Block

Unlike the 2-thiol and 2-alkylthio analogs, 2-ethoxy-5-methyl-1,3,4-thiadiazole contains no oxidizable sulfur atom at the 2-position, eliminating the risk of disulfide formation or sulfoxide/sulfone oxidation during on-DNA chemistry or long-term library storage [1]. This redox stability is critical for DEL (DNA-encoded library) construction and fragment-based screening collections where compound integrity must be maintained over extended periods in DMSO solution [1][2].

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